Cas no 1357935-77-3 (methyl 6-fluoro-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate)

Methyl 6-fluoro-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate is a fluorinated quinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a trifluoromethylphenyl carbamoyl methoxy substituent at the 4-position and a carboxylate ester at the 2-position of the quinoline core, enhancing its reactivity and binding affinity. The fluorine substitution at the 6-position improves metabolic stability and bioavailability. This structure suggests utility as an intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors or antimicrobial agents. Its well-defined chemical properties make it suitable for structure-activity relationship (SAR) studies and targeted drug design.
methyl 6-fluoro-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate structure
1357935-77-3 structure
Product Name:methyl 6-fluoro-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate
CAS No:1357935-77-3
MF:C20H14F4N2O4
MW:422.329779148102
CID:5404454
Update Time:2025-10-30

methyl 6-fluoro-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • QLTQJOBBYKCMNA-UHFFFAOYSA-N
    • methyl 6-fluoro-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate
    • Inchi: 1S/C20H14F4N2O4/c1-29-19(28)16-9-17(12-8-11(21)6-7-14(12)25-16)30-10-18(27)26-15-5-3-2-4-13(15)20(22,23)24/h2-9H,10H2,1H3,(H,26,27)
    • InChI Key: QLTQJOBBYKCMNA-UHFFFAOYSA-N
    • SMILES: N1=C2C(C=C(F)C=C2)=C(OCC(=O)NC2=CC=CC=C2C(F)(F)F)C=C1C(OC)=O

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F3411-8009-2μmol
methyl 6-fluoro-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate
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$57.0 2023-09-10
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methyl 6-fluoro-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate
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methyl 6-fluoro-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate
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methyl 6-fluoro-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate
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methyl 6-fluoro-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate Related Literature

Additional information on methyl 6-fluoro-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate

Introduction to Methyl 6-fluoro-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate (CAS No. 1357935-77-3)

Methyl 6-fluoro-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate, identified by its CAS number 1357935-77-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline class of heterocyclic molecules, which are well-documented for their broad spectrum of biological activities and potential therapeutic applications.

The molecular structure of this compound features a quinoline core, which is a nitrogen-containing aromatic ring system. This core is functionalized with several key substituents that contribute to its unique chemical properties and biological interactions. Specifically, the presence of a fluoro atom at the 6-position and a carbamoyl group at the 4-position, both linked to a methoxy-substituted phenyl ring, enhances its pharmacological profile.

The methyl ester group at the 2-carboxyl position further modulates the compound's solubility and metabolic stability, making it an attractive candidate for further development. The combination of these structural elements suggests potential activities in areas such as anti-inflammatory, anti-microbial, and anti-cancer therapies.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action for such complex molecules. Studies using virtual screening and docking simulations have identified this compound as a promising lead for drug discovery programs targeting various diseases.

In particular, the trifluoromethyl group is known to enhance metabolic stability and binding affinity to biological targets. This moiety is frequently incorporated into drug candidates due to its ability to improve pharmacokinetic properties. The phenyl ring carrying the carbamoyl group adds another layer of complexity, potentially influencing both the compound's solubility and its interactions with biological receptors.

The quinoline scaffold itself has a long history of use in medicinal chemistry, with several FDA-approved drugs featuring this core structure. Notably, derivatives of quinoline have shown efficacy in treating malaria, tuberculosis, and certain types of cancer. The introduction of fluorine and trifluoromethyl groups into this framework expands its pharmacological potential by modulating electronic properties and improving bioavailability.

Current research in the field of medicinal chemistry emphasizes the development of multifunctional compounds that can address multiple targets or exhibit enhanced selectivity. Methyl 6-fluoro-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate aligns with this trend, as its complex structure suggests multiple points of interaction with biological systems.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed reactions and flow chemistry techniques, have been employed to optimize the production process. These methods not only improve efficiency but also reduce waste, aligning with green chemistry principles.

Evaluation of this compound's biological activity has been conducted using both in vitro and in vivo models. Preliminary studies have shown promising results in terms of cytotoxicity against certain cancer cell lines. Additionally, its interaction with enzymes and receptors relevant to inflammatory pathways has been explored, suggesting potential therapeutic benefits in conditions such as rheumatoid arthritis or inflammatory bowel disease.

The role of fluorine atoms in modulating drug efficacy cannot be overstated. Fluorinated compounds often exhibit improved pharmacokinetic profiles due to their resistance to metabolic degradation. The presence of multiple fluorine atoms in this molecule further enhances its stability and bioavailability, making it a valuable candidate for further investigation.

In conclusion, Methyl 6-fluoro-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate (CAS No. 1357935-77-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it an attractive candidate for further development into novel therapeutic agents. Continued research into this compound will likely yield valuable insights into its mechanisms of action and potential clinical applications.

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